molecular formula C16H20N4O2 B7142949 Imidazo[1,2-a]pyridin-6-yl-[4-(oxolan-3-yl)piperazin-1-yl]methanone

Imidazo[1,2-a]pyridin-6-yl-[4-(oxolan-3-yl)piperazin-1-yl]methanone

Cat. No.: B7142949
M. Wt: 300.36 g/mol
InChI Key: YXCYGTRHEPLKOV-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridin-6-yl-[4-(oxolan-3-yl)piperazin-1-yl]methanone is a complex heterocyclic compound that has garnered significant interest in the fields of organic synthesis and pharmaceutical chemistry. This compound features an imidazo[1,2-a]pyridine core, which is known for its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridin-6-yl-[4-(oxolan-3-yl)piperazin-1-yl]methanone typically involves multi-step reactions. One common approach is the condensation of imidazo[1,2-a]pyridine derivatives with piperazine and oxolane derivatives under controlled conditions. The reaction often requires the use of catalysts such as transition metals and may involve steps like cyclization, oxidation, and functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridin-6-yl-[4-(oxolan-3-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Imidazo[1,2-a]pyridin-6-yl-[4-(oxolan-3-yl)piperazin-1-yl]methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-6-yl-[4-(oxolan-3-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyridin-6-yl-[4-(oxolan-3-yl)piperazin-1-yl]methanone stands out due to its unique combination of the imidazo[1,2-a]pyridine core with piperazine and oxolane moieties, which confer distinct chemical and biological properties. This makes it a valuable scaffold for the development of new therapeutic agents and functional materials .

Properties

IUPAC Name

imidazo[1,2-a]pyridin-6-yl-[4-(oxolan-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c21-16(13-1-2-15-17-4-5-20(15)11-13)19-8-6-18(7-9-19)14-3-10-22-12-14/h1-2,4-5,11,14H,3,6-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCYGTRHEPLKOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2CCN(CC2)C(=O)C3=CN4C=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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